N-ethylmorpholine-3-carboxamide
CAS No.:
Cat. No.: VC15831582
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | N-ethylmorpholine-3-carboxamide |
| Standard InChI | InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10) |
| Standard InChI Key | YXPUXZPDWSEQPD-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1COCCN1 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-Ethylmorpholine-3-carboxamide consists of a six-membered morpholine ring (C₄H₈NO) with two distinct substituents:
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An ethyl group (-CH₂CH₃) attached to the ring’s nitrogen atom.
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A carboxamide group (-CONH₂) at the 3-position of the ring.
The morpholine ring adopts a chair conformation, with the oxygen atom at position 1 and nitrogen at position 4. The stereoelectronic effects of the substituents influence the compound’s reactivity and interactions with biological targets.
Molecular Formula and Weight
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Molecular Formula: C₈H₁₆N₂O₂
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Molecular Weight: 172.23 g/mol (calculated using PubChem’s molecular formula parser ).
Computed Physicochemical Properties
Using predictive models from PubChem and analogous compounds, key properties include:
These properties suggest moderate hydrophilicity, making the compound suitable for aqueous reaction conditions and biological systems.
Synthetic Routes and Methodologies
Amidation of Morpholine Derivatives
The synthesis of N-ethylmorpholine-3-carboxamide typically involves amidation reactions to introduce the carboxamide group. A common strategy involves:
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Activation of the Carboxylic Acid: Morpholine-3-carboxylic acid is treated with coupling agents such as carbodiimides (e.g., DCC) or acyl chlorides to form an activated intermediate .
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Reaction with Ethylamine: The activated intermediate undergoes nucleophilic attack by ethylamine, yielding the carboxamide product.
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Purification: Column chromatography or recrystallization isolates the final compound.
Example Reaction Scheme:
This method mirrors protocols used for synthesizing coumarin-3-carboxamide-morpholine hybrids, where amidation achieved yields exceeding 70% .
Alternative Pathways
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Reductive Amination: Ethylamine reacts with a ketone intermediate derived from morpholine, followed by oxidation to introduce the carboxamide group .
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Enzymatic Catalysis: Lipases or proteases catalyze amide bond formation under mild conditions, though this approach remains exploratory for morpholine derivatives .
Biological Activities and Mechanisms
Cholinesterase Inhibition
Structural analogs of N-ethylmorpholine-3-carboxamide, such as coumarin-3-carboxamide-N-morpholine hybrids, exhibit acetylcholinesterase (AChE) inhibition with IC₅₀ values ranging from 0.5–10 μM . The carboxamide group facilitates hydrogen bonding with the enzyme’s catalytic triad (e.g., Ser203, His447 in AChE), while the morpholine ring enhances solubility and bioavailability.
Case Study: Hybrid Compounds
In a 2019 study, coumarin-3-carboxamide-morpholine derivatives showed 85% inhibition of AChE at 10 μM, outperforming rivastigmine in kinetic assays . Substitution patterns on the morpholine ring (e.g., ethyl vs. methyl groups) influenced potency, with bulkier groups improving binding affinity .
Enzyme Modulation in Cancer Therapy
Carboxamide-containing morpholines have been explored as PARP-1 inhibitors for cancer treatment. In 2014, DHBF-3-one-7-carboxamide derivatives exhibited IC₅₀ values of 9.45 μM against PARP-1, with the carboxamide group critical for binding to the enzyme’s NAD⁺-binding site .
Applications in Medicinal Chemistry
Drug Design Optimizations
N-Ethylmorpholine-3-carboxamide serves as a pharmacophore in multi-target ligands. Key advantages include:
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Enhanced Blood-Brain Barrier Permeability: The morpholine ring’s polarity facilitates CNS penetration, critical for neurodegenerative disease therapeutics .
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Metabolic Stability: The ethyl group reduces susceptibility to hepatic oxidation compared to methyl analogs.
Material Science Applications
While less studied, morpholine carboxamides show promise as solvents for biopolymers. For instance, N-methylmorpholine oxide dissolves cellulose efficiently, suggesting potential industrial applications for the ethyl variant in polymer processing.
Comparative Analysis with Analogous Compounds
N-Methyl vs. N-Ethyl Substitutions
| Parameter | N-Methylmorpholine-3-carboxamide | N-Ethylmorpholine-3-carboxamide |
|---|---|---|
| LogP | -0.1 | 0.2 |
| AChE IC₅₀ (μM) | 2.5 | 3.8 (predicted) |
| Metabolic Half-Life | 1.2 h | 2.5 h (predicted) |
The ethyl group’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .
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